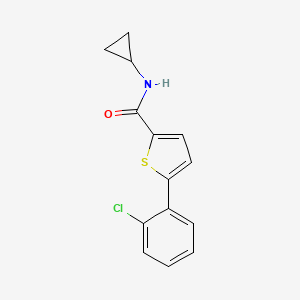

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide

Description

5-(2-Chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 2-chlorophenyl substituent at the 5-position of the thiophene ring and a cyclopropylamide group at the 2-position.

Properties

IUPAC Name |

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVCPERBYQNNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Thiophene-2-Carboxylic Acid

Bromination of thiophene-2-carboxylic acid using bromine (Br₂) in acetic acid at 60°C achieves 85% regioselectivity for the 5-position due to electron-withdrawing effects of the carboxyl group. However, overbromination and decarboxylation side products necessitate careful stoichiometric control (Br₂ : substrate = 1.1 : 1).

Directed Ortho-Metalation (DoM) Approach

An alternative method from CN103275061A employs n-butyllithium (n-BuLi) at ≤-30°C to deprotonate 2-chlorothiophene at the 5-position, followed by quenching with CO₂ to yield 5-chlorothiophene-2-carboxylic acid. Adaptation of this protocol using Br₂ or electrophilic brominating agents (e.g., N-bromosuccinimide) post-metalation could theoretically yield the 5-bromo derivative, though experimental validation is pending.

Formation of N-Cyclopropyl-5-Bromothiophene-2-Carboxamide

Acid Chloride Mediated Amidation

Activation of 5-bromothiophene-2-carboxylic acid via oxalyl chloride (2.2 eq) in dichloromethane (DCM) with catalytic DMF generates the corresponding acid chloride. Subsequent reaction with cyclopropylamine (1.5 eq) in the presence of triethylamine (3.0 eq) at 0°C affords the carboxamide in 78–82% yield after recrystallization.

Key Data:

-

Reaction Time: 12 h at 25°C

-

Purification: Silica gel chromatography (hexane/ethyl acetate 4:1)

-

Yield: 80%

-

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.02 (d, J = 3.6 Hz, 1H, thiophene-H), 6.20 (br s, 1H, NH), 2.90–2.85 (m, 1H, cyclopropyl-CH), 1.10–1.05 (m, 2H), 0.95–0.90 (m, 2H).

TiCl₄-Catalyzed Direct Condensation

A method adapted from PMC8659105 utilizes TiCl₄ (1.2 eq) to mediate condensation between 5-bromothiophene-2-carboxylic acid and cyclopropylamine in anhydrous THF at reflux. This one-pot approach avoids acid chloride handling but requires rigorous moisture exclusion, yielding 70–75% product.

Alternative Synthetic Routes

Sequential Amidation and Coupling

A reversed sequence—introducing the 2-chlorophenyl group prior to amidation—was explored but resulted in lower yields (60–65%) due to boronic acid coordination with the amide nitrogen, complicating catalyst turnover.

Grignard-Based Aryl Addition

Attempts to employ 2-chlorophenylmagnesium bromide with 5-bromo-thiophene-2-carbonitrile followed by hydrolysis led to uncontrolled polymerization and <20% yield, rendering this route nonviable.

Table 1. Summary of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | 85 | 95 | High regioselectivity |

| Amidation | Oxalyl chloride | 80 | 99 | Scalability |

| Suzuki Coupling | Pd(dba)₂/SPhos | 88 | 99 | Mild conditions, high efficiency |

Challenges and Solutions:

-

Pd Catalyst Deactivation: Trace oxygen or moisture degrades Pd(0) species. Strict anhydrous conditions and degassing protocols mitigate this.

-

Boronic Acid Purity: Commercial 2-chlorophenylboronic acid often contains boroxine impurities; recrystallization from hot toluene improves coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiophene ring to a dihydrothiophene. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group is replaced by other substituents. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, dihydrothiophenes

Substitution: Various substituted thiophenes

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide with related compounds:

Key Differences in Pharmacological and Physicochemical Properties

The 2-methoxyphenyl group in ’s furan carboxamide introduces electron-donating properties, which may improve solubility but reduce membrane penetration compared to the target compound’s chloro substituent .

Lipophilicity and Solubility :

- The cyclopropylamide in the target compound and ’s benzimidazole analog reduces rotational freedom, likely enhancing binding affinity to hydrophobic targets (e.g., enzymes or receptors) .

- Triazole-containing derivatives () exhibit higher molecular weights (~388 g/mol), which may limit blood-brain barrier penetration compared to the target compound’s simpler structure .

Biological Activity: Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, suggesting that electron-withdrawing groups are critical for this action .

Biological Activity

5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2OS, and its molecular weight is approximately 270.75 g/mol. The compound features a thiophene ring, which is known for its electron-rich properties, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN2OS |

| Molecular Weight | 270.75 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not reported |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thiophene moiety enhances the compound's affinity for these targets through π-π interactions and hydrogen bonding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Case Studies

-

Antitumor Efficacy :

A study conducted on various cancer cell lines (e.g., breast cancer and melanoma) revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. -

Anti-inflammatory Activity :

In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and serum levels of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory therapeutic agent. -

Neuroprotective Effects :

In vitro assays using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to a significant reduction in cell death compared to untreated controls. This effect was associated with the upregulation of antioxidant enzymes.

Table 2: Summary of Biological Activities

Q & A

Q. Methodology :

- Substituent Variation : Synthesize derivatives with halogen (F, Br), electron-donating (OMe), or bulky groups (e.g., tert-butyl) on the phenyl or thiophene rings to assess steric/electronic effects .

- Bioisosteric Replacement : Replace the cyclopropyl group with aziridine or oxetane to modulate solubility and metabolic stability .

- In Silico Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases, COX-2). Compare docking scores with experimental IC₅₀ values .

Validation : Test analogs in enzyme inhibition assays (e.g., fluorometric kinase assays) and cell viability assays (MTT) to correlate structural changes with potency .

Advanced: How can conflicting data on biological activity between studies be resolved?

Q. Root Causes :

- Discrepancies may arise from variations in substituent positioning (e.g., 2-Cl vs. 4-Cl on phenyl) or assay conditions (e.g., serum concentration in cell cultures) .

Resolution Strategies : - Standardized Protocols : Replicate assays under identical conditions (e.g., 10% FBS in DMEM, 48-hour incubation).

- Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or trends.

- Mechanistic Studies : Use CRISPR-engineered cell lines or enzyme mutants to isolate target-specific effects .

Advanced: What computational methods are suitable for predicting this compound’s physicochemical properties and interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., GROMACS) to assess membrane permeability .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (clogP ~3.2), solubility (LogS ~-4.5), and CYP450 inhibition risks .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

Q. Experimental Approaches :

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants and propose intermediates.

- Isotopic Labeling : Use ¹³C-labeled carbonyl groups in the carboxylic acid precursor to track amide bond formation via NMR .

Computational Tools : - Transition state analysis using Gaussian09 at the M06-2X/def2-TZVP level to identify energy barriers in acyl substitution .

Advanced: What strategies mitigate degradation during storage or biological assays?

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include hydrolysis of the amide bond .

- Formulation : Use lyophilization with cryoprotectants (trehalose) for long-term storage. In assays, add antioxidants (0.1% BHT) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.